4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol

PROTAC linker design Spacer architecture Ternary complex formation

4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol (CAS 1248098-50-1) is a heterobifunctional linker molecule containing a terminal primary amine and a terminal primary alcohol separated by a hybrid spacer that integrates a short PEG2 segment with a C4 alkyl chain. The compound has molecular formula C9H21NO3 and molecular weight 191.27 g/mol, with a predicted LogP of -0.40.

Molecular Formula C9H21NO3
Molecular Weight 191.271
CAS No. 1248098-50-1
Cat. No. B2882491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol
CAS1248098-50-1
Molecular FormulaC9H21NO3
Molecular Weight191.271
Structural Identifiers
SMILESCOCCOCCNCCCCO
InChIInChI=1S/C9H21NO3/c1-12-8-9-13-7-5-10-4-2-3-6-11/h10-11H,2-9H2,1H3
InChIKeyDNVLIACSFNYSEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol (CAS 1248098-50-1) for PROTAC Linker Selection and Bioconjugate Procurement


4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol (CAS 1248098-50-1) is a heterobifunctional linker molecule containing a terminal primary amine and a terminal primary alcohol separated by a hybrid spacer that integrates a short PEG2 segment with a C4 alkyl chain . The compound has molecular formula C9H21NO3 and molecular weight 191.27 g/mol, with a predicted LogP of -0.40 . It is commercially available from multiple vendors at ≥98% purity and serves as a versatile building block in bioconjugation chemistry and PROTAC synthesis .

Why Generic Substitution of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol in PROTAC and Bioconjugation Workflows Is Not Feasible


In linker-dependent applications such as PROTAC development, ADC synthesis, and bioconjugation, the performance of the final construct is exquisitely sensitive to linker length, conformational flexibility, and physicochemical properties including lipophilicity and hydrogen bonding capacity [1]. While the market offers numerous amino-PEG-alcohol linkers that share the same terminal functional groups (e.g., m-PEG2-Amino, CAS 54149-49-4; Amino-PEG3, CAS 6338-55-2; Amino-PEG12-alcohol), these analogs differ in measurable parameters that directly impact ternary complex formation efficiency, aqueous solubility, membrane permeability, and synthetic tractability . The target compound's hybrid PEG-alkyl architecture confers a specific combination of LogP (-0.40), hydrogen bond donor count (2), and spacer length that cannot be replicated by shorter PEG-only linkers or longer PEG chains . Blind substitution with an in-class analog risks altering the solubility-permeability balance of the PROTAC construct and modifying the effective reach required for productive E3 ligase-target protein engagement .

4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol Quantitative Differentiation Evidence: Linker Performance Data vs. Common Analogs


Comparative Linker Architecture: Hybrid PEG-Alkyl Spacer vs. PEG-Only Linkers for PROTAC Distance Optimization

The target compound incorporates a hybrid spacer consisting of a PEG2 segment (two ethylene oxide units) covalently linked to a C4 alkyl chain (butanol moiety), whereas common alternatives such as m-PEG2-Amino (CAS 54149-49-4) and Amino-PEG3 (CAS 6338-55-2) contain only PEG chains without the alkyl extension . This architectural distinction yields a linker with an estimated extended length of approximately 12-14 Å compared to ~8-9 Å for m-PEG2-Amino . The butanol segment introduces a hydrophobic component that modulates the overall hydrophilicity profile while extending the reach between conjugation sites . In PROTAC design, linker length in the 12-20+ carbon equivalent range is reported as optimal for productive ternary complex formation [1].

PROTAC linker design Spacer architecture Ternary complex formation

Quantified Lipophilicity Comparison: LogP -0.40 Provides Measurable Hydrophilic Advantage Over Common m-PEG-Amine Linkers

The target compound has a vendor-reported LogP of -0.40 . This measured value indicates a distinct lipophilicity profile compared to commonly used m-PEG-amine linkers: m-PEG5-NH2 has a reported LogP of +0.36, representing a 0.76 LogP unit shift toward greater hydrophobicity [1]; m-PEG6-amino-Mal has a LogP of -2.78, which is 2.38 LogP units more hydrophilic ; and Methylamino-PEG1-acid has a LogP of -0.54 . The target compound's LogP of -0.40 positions it in an intermediate hydrophilicity range favorable for balanced solubility and membrane permeability in PROTAC constructs.

LogP Lipophilicity Aqueous solubility PROTAC drug-likeness

Hydrogen Bond Donor Count and Solubility Balance: Target Compound Offers Intermediate HBD Profile vs. Shorter and Longer PEG Linkers

The target compound has two hydrogen bond donors (HBD count = 2), contributed by the secondary amine and the terminal primary alcohol . This HBD count falls between shorter linkers such as m-PEG2-Amino (HBD count = 1, only the aminooxy/amine group) and longer PEG linkers that introduce additional hydroxyl or amide functionality. In comparison, Amino-PEG3 (CAS 6338-55-2) has an HBD count of 2 as well but lacks the alkyl chain extension [1]. The combination of two hydrogen bond donors with a LogP of -0.40 provides a measurable balance between aqueous solubilization capacity and membrane permeability.

Hydrogen bonding Aqueous solubility Linker design

Commercial Availability and Purity Benchmarking: ≥98% Purity with Multi-Vendor Supply Chain Redundancy

The target compound is commercially available from multiple independent vendors at ≥98% purity specification . Fluorochem supplies the compound with 98% purity under product code F734374 . Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) offers the compound at 98% purity with inventory in multiple regional warehouses . ChemShuttle lists the compound as a crucial synthetic element for drug development applications . This multi-vendor availability with consistent purity specifications provides procurement redundancy and price competition not available for single-source custom-synthesized linkers.

Supply chain Purity specification Procurement Commercial availability

Dual Functional Group Reactivity Profile: Primary Amine and Primary Alcohol Enable Orthogonal Conjugation Strategies

The target compound contains a primary amine and a primary alcohol as terminal functional groups . The primary amine reacts efficiently with NHS esters, isothiocyanates, carboxylic acids (via EDC/NHS coupling), and aldehydes (via reductive amination) under mild aqueous conditions [1]. The primary alcohol can be activated (e.g., tosylation, mesylation, conversion to halide) or directly coupled via Mitsunobu chemistry to enable orthogonal conjugation to a second payload without cross-reactivity . This bifunctional orthogonal reactivity distinguishes the compound from amino-only linkers (e.g., m-PEG-amine derivatives) and alcohol-only spacers, enabling sequential or site-selective conjugation in complex biomolecular constructs .

Bioconjugation Orthogonal chemistry Amine-reactive Alcohol functionalization

4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol Application Scenarios: PROTAC Linker Optimization and Bioconjugate Assembly


PROTAC Linker Screening for Intermediate-Distance Ternary Complex Optimization

This compound is best deployed in PROTAC linker screening campaigns where the optimal E3 ligase-target protein distance is estimated to fall between that achievable with short PEG2 linkers (8-9 Å) and longer PEG4-PEG6 linkers (15-20+ Å) [1]. The hybrid PEG2-C4 alkyl architecture provides an estimated extended length of 12-14 Å . Researchers synthesizing PROTAC libraries with systematic linker length variation can include this compound as the intermediate-length candidate to probe the structure-activity relationship of linker reach on degradation efficiency . The LogP of -0.40 also makes it a candidate for balancing solubility and permeability in early-stage PROTAC optimization [2].

Orthogonal Bioconjugation for Antibody-Drug Conjugate (ADC) Payload Attachment

The dual amine and alcohol functional groups enable sequential orthogonal conjugation in ADC payload-linker assembly [1]. The primary amine can first conjugate to a cytotoxic payload bearing an NHS ester or carboxylic acid, leaving the alcohol available for subsequent activation and conjugation to a second functional moiety such as a targeting ligand or a cleavable trigger element . This orthogonal strategy minimizes protecting group chemistry and improves synthetic efficiency compared to linkers with a single reactive handle . The PEG segment confers aqueous solubility during conjugation, reducing the need for organic co-solvents that may denature sensitive biomolecules [2].

Synthesis of Functionalized PEG-Amine Building Blocks for Solid-Phase Peptide Synthesis

The compound serves as a versatile PEG-amine building block for solid-phase synthesis applications where a hydrophilic spacer with terminal amine is required [1]. The alcohol terminus can be temporarily protected (e.g., as a silyl ether or ester), allowing the amine to undergo on-resin coupling with peptide carboxylic acids . Following cleavage and deprotection, the liberated alcohol provides a handle for further derivatization or conjugation to fluorescent tags, affinity handles, or drug payloads . The ≥98% commercial purity ensures minimal byproduct formation during solid-phase synthesis [2].

Surface Functionalization of Nanoparticles and Biosensors

The amine terminus can covalently anchor to carboxyl-functionalized surfaces (e.g., gold nanoparticles, magnetic beads, biosensor chips) via EDC/NHS chemistry, while the alcohol remains available for subsequent functionalization or passivation [1]. The intermediate LogP (-0.40) and balanced HBD count (2) provide sufficient aqueous compatibility for surface conjugation without causing excessive particle aggregation often observed with highly hydrophobic linkers . The compound's molecular weight (191.27 g/mol) and spacer length are appropriate for applications where minimal linker bulk is required to preserve nanoparticle colloidal stability and biosensor sensitivity .

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